N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide
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Description
The compound is a derivative of benzothiazole, a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives has been carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent . The synthesized compounds were characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .Molecular Structure Analysis
The molecular structure of similar compounds was characterized using techniques like FTIR, 1H-NMR, 13C-NMR, and HRMS . For instance, the FTIR spectrum showed peaks at 3311 cm-1 (NH), 3020 cm-1 (Ar C–H), 1663 cm-1 (> C=O), 1619 cm-1 (> C=N), 1594, 1563 cm-1 (Ar –C=C–), 1529 cm-1 (amide II), 668 cm-1 (C–S–C) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar benzothiazole derivatives include the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of dimethyl formamide as solvent .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, one of the synthesized compounds was reported as a white powder with a yield of 86.5%, melting point of 180–184 °C, and Rf value of 0.78 (ethylacetate/n-hexane, V/V = 6:4) .Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the available resources, benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Properties
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-3-chloro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S2/c1-29-18-9-6-12(10-15(18)23)20(28)26-22(30)24-13-7-8-17(27)14(11-13)21-25-16-4-2-3-5-19(16)31-21/h2-11,27H,1H3,(H2,24,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWMXHZNZJKSHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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